molecular formula C12H18ClN3O B1474239 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol CAS No. 1914115-88-0

1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol

Cat. No. B1474239
CAS RN: 1914115-88-0
M. Wt: 255.74 g/mol
InChI Key: ZDIJBXULUVNGRV-UHFFFAOYSA-N
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Description

This compound, also known as 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol, is a chemical with the molecular formula C12H18ClN3O . It is closely related to 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol and 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid .


Synthesis Analysis

The synthesis of this compound can be achieved through a reaction involving 4,6-dichloro-2-methylpyrimidine and piperidin-4-ol in the presence of N,N-diisopropylethylamine . The reaction mixture is stirred at room temperature for 72 hours, after which the solvent is removed in vacuo .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The pyrimidine ring is substituted with a chlorine atom and a methyl group, while the piperidine ring is substituted with a hydroxyl group and an ethyl group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 210 and 212 degrees Celsius . The molecular weight of this compound is 255.74 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic routes and conducted structural analysis of compounds related to "1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)ethan-1-ol." For instance, Shahinshavali et al. (2021) discussed an alternative route to synthesize a closely related compound by coupling between specific carboxamide and ethan-1-ol derivatives, highlighting the chemical versatility and potential for modification of this chemical class Shahinshavali et al., 2021. Similarly, Merugu et al. (2010) explored microwave-assisted synthesis techniques to create piperidine-containing pyrimidine derivatives, which emphasize the efficiency of synthesis methods for these complex molecules Merugu et al., 2010.

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been studied extensively. For example, the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds were determined, showing the importance of conformational differences in the crystal structures Odell et al., 2007. This research highlights the structural diversity and potential for forming stable crystal structures in this chemical class.

Safety and Hazards

The safety information available for this compound indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

1-[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-8(17)10-3-5-16(6-4-10)12-7-11(13)14-9(2)15-12/h7-8,10,17H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIJBXULUVNGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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